Ditridecyl phthalate
Overview
Description
Ditridecyl phthalate is a phthalate ester, primarily used as a plasticizer to enhance the flexibility, durability, and longevity of plastics. It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents like chloroform and dimethyl sulfoxide . This compound is commonly found in a variety of consumer products, including adhesives, electronics, personal-care products, and medical devices .
Mechanism of Action
Target of Action
Ditridecyl phthalate (DTDP) is a type of phthalate ester, primarily used as a plasticizer to soften polyvinyl chloride . The primary targets of DTDP are endocrine systems . It acts as an endocrine disruptor, affecting the balance of hormones in the organism by interacting with hormone synthesis, transport, and metabolism .
Mode of Action
DTDP interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
DTDP affects the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It’s also known to disrupt the endocrine system, affecting reproductive health and physical development . The exact biochemical pathways affected by DTDP are still under investigation.
Pharmacokinetics
It’s known that the hydrophobicity of phthalates affects all pharmacokinetic steps .
Result of Action
The molecular and cellular effects of DTDP’s action are primarily related to its role as an endocrine disruptor . It can induce neurological disorders and disrupt the normal functioning of hormone-dependent structures within the nervous system . Moreover, it’s known to affect reproductive health and physical development .
Action Environment
DTDP is a ubiquitous environmental pollutant due to its widespread use in industrial applications . It easily diffuses from plastics to the external environment over time . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of DTDP . .
Biochemical Analysis
Biochemical Properties
Ditridecyl phthalate is an ester, and esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions
Cellular Effects
Continuous exposure to phthalates in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .
Molecular Mechanism
It is known that phthalates can dysregulate the levels and activity of the hypothalamic-pituitary-adrenal (HPA) axis at multiple levels . They can alter the levels of adrenocorticotropic hormone (ACTH) as well as the steroidogenic process leading to the altered production of cortisol .
Temporal Effects in Laboratory Settings
It is known that phthalates are not environmentally persistent or subjected to significant long-range transport
Dosage Effects in Animal Models
It is known that oral exposure to this compound resulted in LD50s > 2000 mg/kg in Sprague-Dawley rats and > 60,800 mg/kg in male Carworth-Wistar rats . Dermal exposure to this compound resulted in an LD50 > 19,000 mg/kg in rabbits .
Metabolic Pathways
It is known that phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification .
Transport and Distribution
It is known that the air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) .
Subcellular Localization
It is known that the regulation of protein trafficking relies on information that is encoded within the protein sequence and occurs by two major mechanisms, namely co-translational and post-translational translocation .
Preparation Methods
Ditridecyl phthalate is synthesized through the esterification of phthalic anhydride with tridecyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require a vacuum to remove water formed during the reaction .
Industrial production methods for this compound involve similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Ditridecyl phthalate, being an ester, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and tridecyl alcohol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are phthalic acid, tridecyl alcohol, and various substituted derivatives .
Scientific Research Applications
Ditridecyl phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and as a reagent in organic synthesis.
Comparison with Similar Compounds
Ditridecyl phthalate belongs to the class of high molecular weight phthalates, which includes compounds like diisononyl phthalate and diisodecyl phthalate. These compounds share similar chemical structures and properties but differ in the length and branching of their alkyl chains . Compared to other phthalates, this compound has a longer alkyl chain, which contributes to its higher molecular weight and lower volatility. This makes it more suitable for applications requiring long-lasting plasticization effects .
Similar Compounds
- Diisononyl phthalate
- Diisodecyl phthalate
- Di(2-ethylhexyl) phthalate
- Dibutyl phthalate
This compound’s unique properties, such as its high molecular weight and low volatility, make it a valuable plasticizer for specific industrial applications, distinguishing it from other phthalates.
Properties
IUPAC Name |
ditridecyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJVRCZIPDYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O4 | |
Record name | DITRIDECYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID2025214 | |
Record name | Ditridecyl phthalate | |
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Molecular Weight |
530.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless oily liquid. Floats on water. (USCG, 1999), Nearly colorless liquid; [CAMEO] Clear water white liquid; [MSDSonline] | |
Record name | DITRIDECYL PHTHALATE | |
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Record name | Ditridecyl phthalate | |
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Boiling Point |
greater than 545 °F at 5 mmHg (NTP, 1992), 285 °C at 3.5 mm Hg | |
Record name | DITRIDECYL PHTHALATE | |
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Flash Point |
460 °F (NTP, 1992), 470 °F (open cup), 470 °F (243 °C) (Open cup) | |
Record name | DITRIDECYL PHTHALATE | |
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Solubility |
IN GENERAL THEY ARE LIQUIDS OF LOW VOLATILITY, COLORLESS OR VERY SLIGHTLY COLORED, & ONLY VERY SLIGHTLY SOL IN WATER. /PHTHALIC ESTERS/, Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |
Record name | DITRIDECYL PHTHALATE | |
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Density |
0.951 (USCG, 1999) - Less dense than water; will float, 0.952 g/cu cm at 25 °C | |
Record name | DITRIDECYL PHTHALATE | |
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Vapor Pressure |
Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
Record name | DITRIDECYL PHTHALATE | |
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Color/Form |
Liquid | |
CAS No. |
119-06-2 | |
Record name | DITRIDECYL PHTHALATE | |
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Record name | Ditridecyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester | |
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Record name | Ditridecyl phthalate | |
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Record name | Di(tridecyl) phthalate | |
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Record name | DITRIDECYL PHTHALATE | |
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Melting Point |
less than -34.6 °F (USCG, 1999) | |
Record name | DITRIDECYL PHTHALATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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